Quantified Derivative Advantage: Sub-nanomolar A3 Adenosine Receptor Antagonism Enabled by the 4-(3,5-Dimethylphenyl)pyridine Scaffold
The derivative DPTN, which incorporates the 4-(3,5-dimethylphenyl)pyridine core, demonstrates sub-nanomolar affinity for the human A3 adenosine receptor (hA3AR). This potency is not achievable with related pyridine antagonist chemotypes. For comparison, a leading alternative pyridine-based A3AR antagonist, compound 6, exhibits Ki values of 349 nM and 216 nM for mouse and rat A3AR, respectively [1]. The DPTN scaffold, in contrast, displays a ~1000-fold higher affinity for the human receptor (Ki = 0.36-1.65 nM) [1]. This structural motif is essential for the observed high-affinity binding across multiple species (human, rat, mouse), a feature that many other non-nucleoside A3AR antagonists lack [1].
| Evidence Dimension | Binding Affinity (Ki) at A3 Adenosine Receptor (Human) |
|---|---|
| Target Compound Data | 0.36 - 1.65 nM (for DPTN derivative) |
| Comparator Or Baseline | 349 nM (mouse) / 216 nM (rat) for pyridine antagonist 'compound 6' |
| Quantified Difference | DPTN exhibits >100-fold higher affinity at human A3AR compared to the affinity of 'compound 6' at rodent orthologs |
| Conditions | Radioligand binding assay using [3H]MRS7799 for DPTN Kd determination; Ki values for 'compound 6' from literature [1] |
Why This Matters
The unique 3,5-dimethyl substitution on the phenyl ring, as part of the 4-(3,5-dimethylphenyl)pyridine motif, is a key structural determinant for achieving high A3AR affinity and species-general antagonism, making it a non-substitutable building block for developing high-quality pharmacological tools.
- [1] Suresh, R. R., Gao, Z. G., Salmaso, V., Chen, E., Campbell, R. G., Poe, R. B., ... & Jacobson, K. A. (2022). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 13(4), 623-631. View Source
